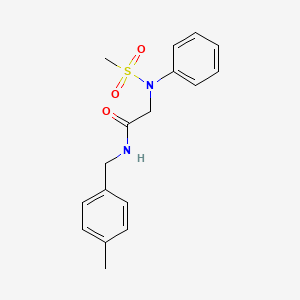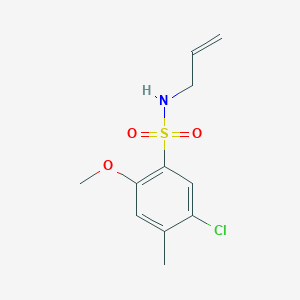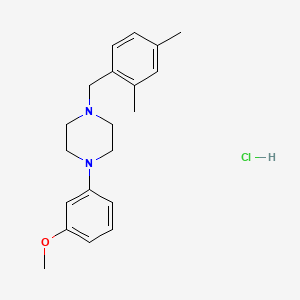
bis(2-chlorophenyl) (4-bromophenyl)amidophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-chlorophenyl) (4-bromophenyl)amidophosphate, also known as CBPPA, is a chemical compound that has gained attention for its potential applications in scientific research. CBPPA is a member of the organophosphate family, which has been extensively studied due to their diverse biological activities.
科学的研究の応用
Bis(2-chlorophenyl) (4-bromophenyl)amidophosphate has potential applications in scientific research due to its ability to inhibit acetylcholinesterase (AChE) activity. AChE is an enzyme that plays a crucial role in neurotransmission by breaking down the neurotransmitter acetylcholine. Inhibition of AChE activity can lead to an accumulation of acetylcholine, which can result in various physiological effects. bis(2-chlorophenyl) (4-bromophenyl)amidophosphate has been studied for its potential application in the treatment of Alzheimer's disease, a neurodegenerative disorder characterized by a decrease in AChE activity.
作用機序
Bis(2-chlorophenyl) (4-bromophenyl)amidophosphate inhibits AChE activity by binding to the active site of the enzyme. This binding prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter. The accumulation of acetylcholine can result in various physiological effects, including increased muscle contraction, increased heart rate, and increased secretion of glands.
Biochemical and Physiological Effects
bis(2-chlorophenyl) (4-bromophenyl)amidophosphate has been shown to have various biochemical and physiological effects. Inhibition of AChE activity can lead to increased muscle contraction, increased heart rate, and increased secretion of glands. bis(2-chlorophenyl) (4-bromophenyl)amidophosphate has also been shown to have potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
Bis(2-chlorophenyl) (4-bromophenyl)amidophosphate has several advantages for lab experiments, including its ability to inhibit AChE activity and its potential neuroprotective effects. However, bis(2-chlorophenyl) (4-bromophenyl)amidophosphate also has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
将来の方向性
Bis(2-chlorophenyl) (4-bromophenyl)amidophosphate has potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Future research should focus on determining the safety and efficacy of bis(2-chlorophenyl) (4-bromophenyl)amidophosphate in preclinical and clinical studies. Additionally, bis(2-chlorophenyl) (4-bromophenyl)amidophosphate can be used as a tool for studying the role of AChE activity in various physiological processes and diseases. Further studies should also investigate the potential of bis(2-chlorophenyl) (4-bromophenyl)amidophosphate as a therapeutic agent for other diseases, such as Parkinson's disease and schizophrenia.
合成法
Bis(2-chlorophenyl) (4-bromophenyl)amidophosphate can be synthesized through a two-step process. The first step involves the reaction of 2-chloroaniline with 4-bromophenylphosphonic dichloride to produce bis(2-chlorophenyl) (4-bromophenyl)phosphonamide. The second step involves the reaction of bis(2-chlorophenyl) (4-bromophenyl)phosphonamide with diethyl chlorophosphate to produce bis(2-chlorophenyl) (4-bromophenyl)amidophosphate.
特性
IUPAC Name |
N-bis(2-chlorophenoxy)phosphoryl-4-bromoaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrCl2NO3P/c19-13-9-11-14(12-10-13)22-26(23,24-17-7-3-1-5-15(17)20)25-18-8-4-2-6-16(18)21/h1-12H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVGLZYMJVZZAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OP(=O)(NC2=CC=C(C=C2)Br)OC3=CC=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrCl2NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-bis(2-chlorophenoxy)phosphoryl-4-bromoaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-{[5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furyl]methylene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B4961173.png)

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-chlorophenyl)amino]acrylonitrile](/img/structure/B4961182.png)



![2-[(4-amino-2-pyrimidinyl)thio]-1-mesitylethanone](/img/structure/B4961219.png)
![2-[(4-chlorobenzyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide](/img/structure/B4961224.png)
![methyl 5-(aminocarbonyl)-2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4961231.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(6-methyl-2-pyridinyl)butanamide](/img/structure/B4961244.png)
![N-phenyl-2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4961252.png)
![1-{[3-nitro-4-(1-piperidinyl)phenyl]sulfonyl}azepane](/img/structure/B4961260.png)
![2-cyano-3-(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)acrylamide](/img/structure/B4961278.png)